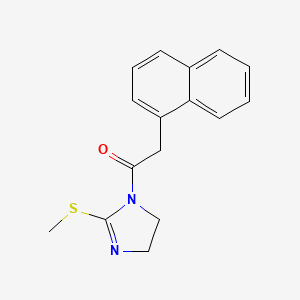

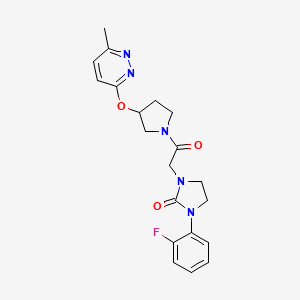

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone

説明

Synthesis Analysis

The synthesis of sulfonated naphthalenic polyimides was described in one study, where the authors used 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA), 4,4′-diaminodiphenylether-2,2′-disulfonic acid (ODADS), and bis[4-(4-aminophenoxy)phenylhexafluoropropane] (BDAF) as starting materials. The copolymers were prepared by varying the molar ratio of ODADS to BDAF, and the structural characterization was performed using FT-IR and 1H NMR spectroscopy. The composition of the copolymers was calculated from the 1H NMR data .

Another study reported the synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde. The compound was characterized using IR, 1H, and 13C NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of the synthesized sulfonated polyimides was analyzed using FT-IR and 1H NMR, which provided insights into the copolymer composition and the degree of sulfonation . In the second study, the molecular structure of the synthesized compound was investigated using spectroscopic methods and computational analysis. Density Functional Theory (DFT) calculations were performed to study the thione-thiol tautomerism, and the NMR chemical shifts were calculated and compared with experimental data. The analyses included frontier molecular orbital (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, indicating that the thiol form of the molecule is more stable and possesses good NLO properties .

Chemical Reactions Analysis

The synthesis of the sulfonated polyimides involved a polycondensation reaction, where the degree of sulfonation played a significant role in determining the properties of the resulting polymers . The chemical reaction leading to the formation of the benzimidazole derivative involved the interaction between an amino group and a sulfonyloxy group, resulting in a compound with potential non-linear optical properties .

Physical and Chemical Properties Analysis

The sulfonated polyimides exhibited a range of proton conductivities and were found to have properties comparable to Nafion, a benchmark material for fuel cell applications. The degree of sulfonation affected the thermal stability, water uptake, ion-exchange capacity, and proton conductivity of the polymers . The benzimidazole derivative's physical and chemical properties, such as NLO behavior, were predicted through computational studies, suggesting its potential application in optical devices .

Cytotoxicity and Pharmacokinetic Properties

A related study synthesized a series of 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The compounds showed promising results, with several derivatives exhibiting potent activity. The pharmacokinetic properties were assessed using FAF-Drugs, and molecular docking studies were conducted to explore the potential of these compounds as inhibitors for the EGFR protein structure .

科学的研究の応用

Synthesis and Characterization

Researchers have developed methodologies for synthesizing complex derivatives of naphthalene and imidazol, demonstrating their utility in creating compounds with potential biological activities. For example, Gouhar and Raafat (2015) synthesized a range of compounds for anticancer evaluation, highlighting the versatility of naphthalene derivatives in drug development (Gouhar & Raafat, 2015). Similarly, Baker et al. (2012) focused on the synthesis of axially chiral naphthalene derivatives, showcasing their potential in creating structurally complex and biologically active molecules (Baker et al., 2012).

Biological Activity and Applications

Several studies have investigated the biological activities of naphthalene and imidazole derivatives. Salahuddin et al. (2014) conducted anticancer evaluations of benzimidazole derivatives, indicating the potential therapeutic applications of these compounds (Salahuddin et al., 2014). Additionally, the work by Choodamani et al. (2021) on imidazo[2,1-b][1,3,4]thiadiazoles further supports the idea that structurally related compounds could serve as potent bioactive agents, with potential implications in cancer therapy (Choodamani et al., 2021).

特性

IUPAC Name |

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-20-16-17-9-10-18(16)15(19)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPOUYRQYHUWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326470 | |

| Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

CAS RN |

851863-54-2 | |

| Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)

![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)

![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)